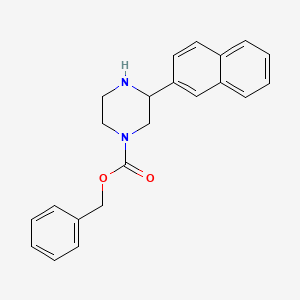

Benzyl 3-(naphthalen-2-yl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 3-naphthalen-2-ylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O2/c25-22(26-16-17-6-2-1-3-7-17)24-13-12-23-21(15-24)20-11-10-18-8-4-5-9-19(18)14-20/h1-11,14,21,23H,12-13,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCPWXMLNFIRAEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)C2=CC3=CC=CC=C3C=C2)C(=O)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(naphthalen-2-yl)piperazine-1-carboxylate typically involves the following steps:

Formation of Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.

Introduction of Naphthalene Moiety: The naphthalene group can be introduced through nucleophilic substitution reactions, where a suitable naphthalene derivative reacts with the piperazine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Types of Reactions:

Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzyl, naphthalene, and piperazine rings.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenated derivatives, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products:

Scientific Research Applications

Anticancer Activity

Benzyl 3-(naphthalen-2-yl)piperazine-1-carboxylate has shown promising anticancer properties through various mechanisms:

- Mechanism of Action : The compound induces apoptosis in cancer cells by activating the intrinsic pathway, which involves mitochondrial dysfunction and subsequent caspase activation. Studies have demonstrated its effectiveness against several cancer cell lines, including glioblastoma and multiple myeloma .

- Case Study : In a study by Tesei et al. (2019), the compound exhibited significant cytotoxic effects on glioblastoma cells, leading to a marked increase in apoptotic markers. Flow cytometry analysis revealed an accumulation of cells in the sub-G1 phase, indicative of apoptosis .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| U87 (Glioblastoma) | 12 | Apoptosis induction |

| RPMI8226 (Myeloma) | 15 | Caspase activation |

| MCF-7 (Breast) | 20 | Cell cycle arrest |

Neuropharmacological Effects

The piperazine structure suggests potential applications in treating neurological disorders:

- Serotonin Receptor Modulation : Compounds with similar piperazine scaffolds have been studied for their effects on serotonin receptors, indicating potential anxiolytic or antidepressant properties. Research suggests that this compound may enhance serotonin signaling, which could be beneficial in treating anxiety and depression .

Antimicrobial Properties

Recent studies have also highlighted the antimicrobial potential of this compound:

- Mechanism of Action : The compound exhibits activity against various bacterial strains by disrupting cell membrane integrity and inhibiting vital metabolic processes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

| Activity Type | Observed Effects |

|---|---|

| Anticancer | Induction of apoptosis in cancer cells |

| Neuropharmacological | Potential modulation of serotonin receptors |

| Antimicrobial | Inhibition of growth in bacterial strains |

Mechanism of Action

The mechanism of action of Benzyl 3-(naphthalen-2-yl)piperazine-1-carboxylate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural Analogues with Varying Aryl Substituents

The naphthalen-2-yl group distinguishes the target compound from analogues with smaller or electronically distinct aryl substituents:

- Benzyl (S)-4-(but-3-en-2-yl)piperazine-1-carboxylate (3l) : Features a butenyl substituent, introducing aliphatic unsaturation. This compound achieved a high yield (98%) and enantiomeric excess (98% ee) under iridium-catalyzed amination conditions.

- Benzyl (S)-4-(5-(benzyloxy)pent-1-en-3-yl)piperazine-1-carboxylate (3p) : Contains a benzyloxy-pentenyl chain, which may influence solubility and metabolic stability. Its synthesis yielded 57%, lower than 3l, likely due to steric hindrance.

- 1-(3-Trifluoromethylphenyl)piperazine (3) : The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, altering receptor-binding profiles compared to naphthalen-2-yl.

Table 1: Substituent Effects on Key Properties

Piperazine Derivatives with Functionalized Side Chains

- This compound is soluble in DMSO and stored at 2–8°C, suggesting stability challenges.

Table 2: Functional Group Impact on Physicochemical Properties

Biological Activity

Benzyl 3-(naphthalen-2-yl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a piperazine ring, a naphthalene moiety, and a carboxylate group. Its structure can be represented as follows:

This compound's molecular structure contributes to its interaction with various biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to modulate receptor activity and enzyme function. It may act as a ligand for several receptors, impacting various signaling pathways. The hydroxyl and carboxylate groups are critical for binding affinity and specificity, allowing the compound to influence physiological processes such as:

- Neurotransmission: Potential modulation of serotonin or dopamine receptors.

- Anticancer Activity: Induction of apoptosis in cancer cells through interaction with cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The structure-activity relationship (SAR) analysis indicates that modifications to the naphthalene or piperazine moieties can enhance its potency against specific cancer types.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT-15 (colon carcinoma) | <10 | Apoptosis induction |

| Jurkat (T-cell leukemia) | <5 | Cell cycle arrest and apoptosis |

| A431 (epidermoid carcinoma) | <15 | Inhibition of survival signaling |

Anticonvulsant Activity

In addition to anticancer properties, this compound has been investigated for its anticonvulsant effects. Studies suggest that it may inhibit certain ion channels or neurotransmitter receptors involved in seizure activity.

Case Studies

-

Study on Anticancer Effects:

A study published in Bioorganic & Medicinal Chemistry demonstrated that this compound exhibited significant cytotoxicity against HCT-15 cells with an IC50 value less than 10 µM. The study attributed this effect to the compound's ability to induce apoptosis through the activation of caspase pathways . -

Anticonvulsant Properties:

Another investigation focused on the anticonvulsant properties of related piperazine derivatives found that modifications similar to those in this compound led to significant reductions in seizure activity in animal models . This suggests a potential pathway for developing new anticonvulsant medications.

Q & A

Q. Methodological Insight :

- Yield optimization : Excess allylic acetate (2:1 molar ratio) and slow reagent addition minimize side reactions .

- TLC monitoring : Use Rf values (e.g., 0.12 in hexane/ethyl acetate 1:2) to track reaction progress .

What analytical techniques are critical for characterizing this compound, and how are data contradictions resolved?

Basic Research Question

Primary techniques :

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and naphthalene substitution patterns (e.g., aromatic protons at δ 7.2–8.0 ppm) .

- HRMS/ESI : Validates molecular weight (e.g., [M+H⁺] calculated for C₂₂H₂₃N₂O₂: 363.1708; observed: 363.1705) .

- HPLC/SFC : Determines enantiomeric excess (ee) using chiral stationary phases (e.g., 98% ee via SFC) .

Q. Data Contradictions :

- Anomalous NMR signals : Assign using 2D-COSY or NOESY to distinguish diastereomers or conformational isomers .

- Mass spectral discrepancies : Cross-validate with FTIR to confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

How can enantioselectivity be maximized in the synthesis of chiral piperazine derivatives?

Advanced Research Question

Key strategies :

- Ligand design : Bulky phosphoramidite ligands enhance steric differentiation during iridium-catalyzed allylic amination, achieving >95% ee .

- Temperature control : Lower temperatures (e.g., 0°C) reduce racemization but may slow reaction kinetics; balance via kinetic profiling .

- Additives : Silver salts (e.g., AgOTf) improve catalyst turnover by scavenging chloride ions .

Case Study :

In Benzyl (S)-4-(hepta-1,6-dien-3-yl)piperazine-1-carboxylate, a 94% ee was achieved using [Ir(cod)Cl]₂ with (R)-Binap at 50°C in DMF .

What computational approaches support structure-activity relationship (SAR) studies for piperazine-based analogs?

Advanced Research Question

Methodology :

- Molecular docking : Predict binding affinities to biological targets (e.g., LIN28 RNA-binding protein) using AutoDock Vina .

- QSAR modeling : Correlate substituent effects (e.g., naphthalene hydrophobicity) with activity via Hammett constants or DFT-derived parameters .

- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonding at the piperazine nitrogen) for inhibitor design .

Example :

Benzyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate showed enhanced metabolic stability in vitro due to CF₃ group electronegativity .

What challenges arise in X-ray crystallographic refinement of piperazine derivatives, and how are they addressed?

Advanced Research Question

Challenges :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.